molecular formula C16H11ClFNO B5792742 2-Chloro-6-fluorobenzyl (8-quinolyl) ether

2-Chloro-6-fluorobenzyl (8-quinolyl) ether

Cat. No.: B5792742
M. Wt: 287.71 g/mol
InChI Key: JZYDRDQEUFBKGK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl (8-quinolyl) ether is an organic compound that features a benzyl ether linkage between a 2-chloro-6-fluorobenzyl group and an 8-quinolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl (8-quinolyl) ether typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 8-hydroxyquinoline. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the ether linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and efficiency. The purification process might involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl (8-quinolyl) ether can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

2-Chloro-6-fluorobenzyl (8-quinolyl) ether has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl (8-quinolyl) ether involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound can interact with enzymes and proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl bromide
  • 8-Hydroxyquinoline

Uniqueness

2-Chloro-6-fluorobenzyl (8-quinolyl) ether is unique due to the combination of the benzyl ether linkage and the presence of both chloro and fluoro substituents on the benzyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-13-6-2-7-14(18)12(13)10-20-15-8-1-4-11-5-3-9-19-16(11)15/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYDRDQEUFBKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=C(C=CC=C3Cl)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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